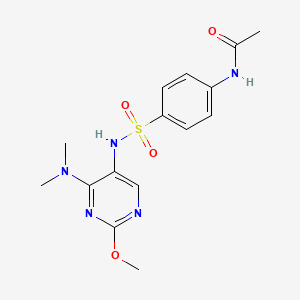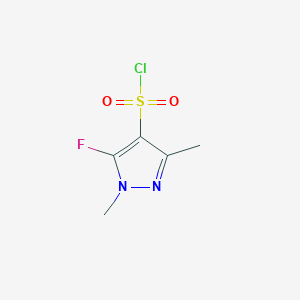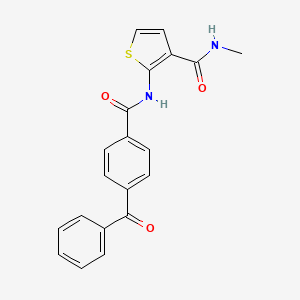
2-(4-benzoylbenzamido)-N-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
Research on similar compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), explores their metabolism and disposition in humans. SB-649868, studied for its potential in treating insomnia, highlights the importance of understanding the metabolic pathways, elimination methods, and half-life of therapeutic compounds in clinical pharmacology. Such studies provide essential data for determining safe and effective drug dosages and predicting potential interactions with other medications (Renzulli et al., 2011).
Dermatological Applications
The application of similar compounds in dermatology can be inferred from the study on p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) for treating skin diseases. This demonstrates the potential for utilizing similar chemical structures in creating treatments for conditions like herpes simplex and aphthae, with observed benefits including rapid symptom relief and reduced disease duration (Wąsik et al., 1983).
Diagnostic Imaging
Compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been explored for their potential in diagnostic imaging, specifically in visualizing primary breast tumors. The selective binding of such compounds to sigma receptors, which are overexpressed in breast cancer cells, underscores the potential of structurally related compounds in oncological research and their role in developing non-invasive diagnostic tools (Caveliers et al., 2002).
Endocrine Disruption Studies
Investigations into benzophenones, used as UV filters or absorbers, and their ability to cross the placental barrier, as seen in studies on benzophenone-1 (BP-1), benzophenone-3 (BP-3), and others, raise significant concerns about endocrine disruption and fetal exposure. Research in this domain emphasizes the necessity of evaluating the toxicokinetic profiles and potential health impacts of chemical compounds on human development (Krause et al., 2018).
Environmental Exposure and Health Risks
The detection of benzophenone-type UV filters in human samples, including urine and placental tissue, highlights the widespread human exposure to these chemicals due to their use in consumer products. This research area focuses on assessing exposure levels, understanding the sources of exposure, and evaluating the potential health risks associated with these compounds. Studies have found various benzophenones in environmental and biological samples, underscoring the importance of monitoring and regulating the use of potentially harmful chemicals (Valle-Sistac et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-21-19(25)16-11-12-26-20(16)22-18(24)15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCVRRVJZBYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)

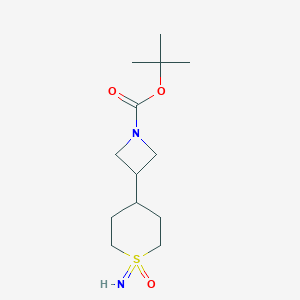
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2904543.png)
![5-[(4-methoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2904545.png)
![5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904547.png)
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2904548.png)
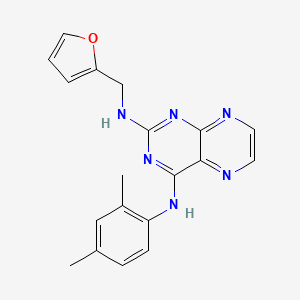
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2904552.png)
